molecular formula C16H18N2O2S B4985141 5-benzylidene-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

5-benzylidene-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4985141
M. Wt: 302.4 g/mol
InChI Key: JJJVVECCJQYOGA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, commonly known as thioflavin T, is a fluorescent dye that is widely used in scientific research. Thioflavin T is a member of the thioflavin family of dyes, which are known for their ability to bind to amyloid fibrils, a hallmark of many neurodegenerative diseases.

Mechanism of Action

Thioflavin T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of thioflavin T to amyloid fibrils results in a significant increase in fluorescence, allowing for easy detection and quantification of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is commonly used in in vitro experiments.

Advantages and Limitations for Lab Experiments

Thioflavin T has several advantages for use in lab experiments. It is a highly sensitive dye that can detect small amounts of amyloid fibrils. It is also relatively easy to use and can be used in a variety of experimental settings. However, thioflavin T has some limitations. It is not specific to any particular type of amyloid fibril and can bind to other proteins as well. Additionally, thioflavin T cannot be used in vivo, as it cannot cross the blood-brain barrier.

Future Directions

There are several future directions for the use of thioflavin T in scientific research. One area of research involves the development of more specific amyloid fibril probes that can distinguish between different types of amyloid fibrils. Another area of research involves the use of thioflavin T in the development of diagnostic tools for neurodegenerative diseases. Thioflavin T may also be used in the development of new therapies for these diseases, as it can be used to identify potential drug targets.

Synthesis Methods

Thioflavin T can be synthesized using a variety of methods. One common method involves the reaction of 2-hydrazinothiazole with benzaldehyde, followed by reaction with piperidine and finally with chloroacetic acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

Thioflavin T is commonly used in scientific research to detect and quantify amyloid fibrils. It has been used to study a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T is also used in the study of prion diseases, which are caused by misfolded proteins.

properties

IUPAC Name

(5E)-5-benzylidene-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-15-14(11-13-7-3-1-4-8-13)21-16(20)18(15)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJVVECCJQYOGA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-benzylidene-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

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